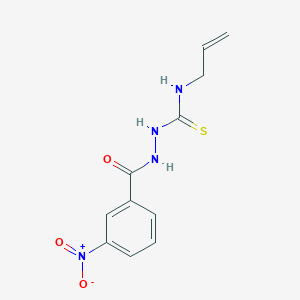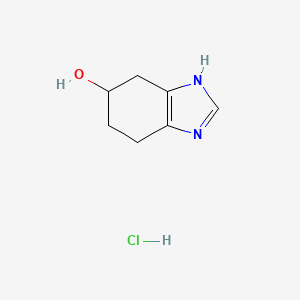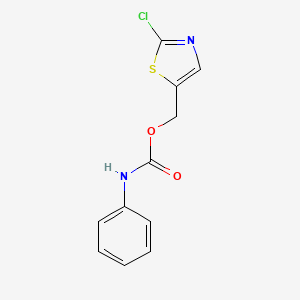
(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a carbamate group (N-phenylcarbamate), which is derived from carbamic acid and consists of a carbonyl (C=O) group attached to an alkyl or aryl group and an amino (NH2) group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring and the carbamate group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carbamic acid. The thiazole ring could potentially undergo electrophilic substitution at the carbon atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbamate group could enhance the solubility of the compound in polar solvents. The compound could potentially exhibit absorption in the UV-visible region due to the presence of the conjugated system in the thiazole ring .
Scientific Research Applications
Antimicrobial and Antifungal Agents
A range of compounds similar to (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate have been explored for their antimicrobial and antifungal activities. For instance, derivatives of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one have shown moderate to excellent activity against various bacterial strains, such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017).
Anticancer Agents
Compounds with structural similarities to this compound have been examined for their potential as anticancer agents. For example, novel thiadiazoles and thiazoles incorporating pyrazole moiety have been evaluated for their anticancer activities, with some showing promising results against breast carcinoma cell lines (Gomha et al., 2014).
Antioxidant Properties
Research has also been conducted on derivatives of this compound for their antioxidant properties. Studies on novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives have indicated potent antioxidant activity in some of the synthesized compounds (Jaishree et al., 2012).
Photo-degradation Analysis
The photo-degradation behavior of thiazole-containing compounds has been a subject of study, particularly for pharmaceutical applications. The analysis of such degradation can help understand the stability and storage conditions of these compounds (Wu et al., 2007).
Antifilarial and Antitumor Activities
Certain derivatives have been evaluated for their antifilarial and antitumor activities. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate showed significant in vivo antifilarial activity against adult worms of Acanthocheilonema viteae and exhibited cytotoxic activity against leukemia L1210 cells (Kumar et al., 1993).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways due to their diverse biological activities . The exact pathways affected by this compound and their downstream effects would require further study.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level
Future Directions
Future research could explore the synthesis of this compound and its derivatives, as well as their potential biological activities. Given the wide range of activities exhibited by thiazole derivatives, this compound could potentially serve as a useful scaffold for the development of new pharmaceuticals .
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-10-13-6-9(17-10)7-16-11(15)14-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLYTHUNCAFZCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324648 |
Source


|
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
341967-58-6 |
Source


|
| Record name | (2-chloro-1,3-thiazol-5-yl)methyl N-phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-((4-chlorophenyl)sulfonyl)-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2354565.png)
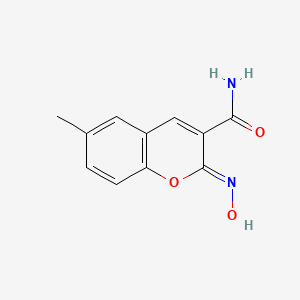
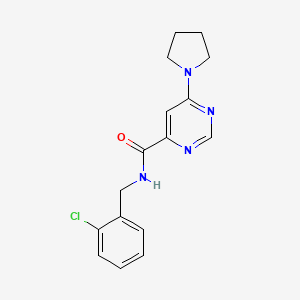
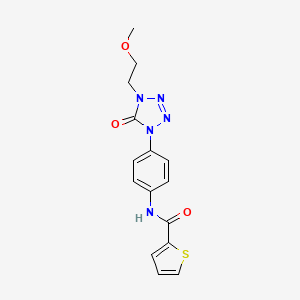
![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)
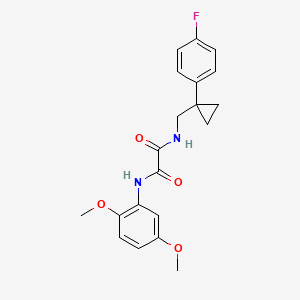
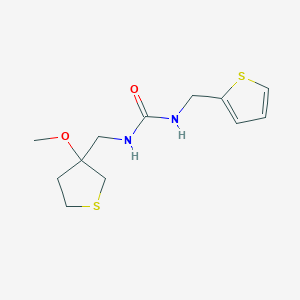

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)
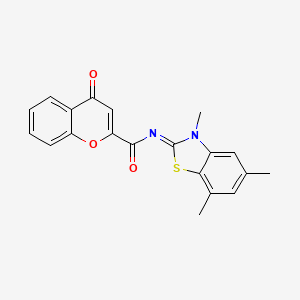
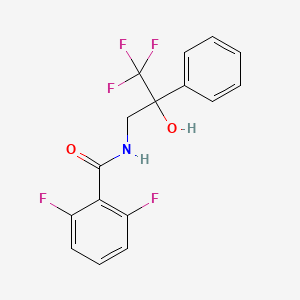
![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)
